molecular formula C16H16N4O4 B044704 (2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol CAS No. 114485-36-8

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol

Cat. No. B044704
CAS RN: 114485-36-8
M. Wt: 328.32 g/mol
InChI Key: VEPXNPNNUCUROO-YNEHKIRRSA-N
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Description

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 6-Phenoxypurine ribonucleoside or 6-PPN, and it is a modified nucleoside that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the activity of enzymes such as ribonucleotide reductase, which is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the proliferation of cancer cells. Additionally, ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell death and the inhibition of cancer cell proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of research, such as immunology and infectious diseases. Finally, studies are needed to investigate the potential side effects of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been achieved using various methods. One of the most commonly used methods involves the reaction of 6-chloropurine riboside with phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to obtain ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol.

Scientific Research Applications

((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that ((2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol has potent anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPXNPNNUCUROO-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o6-Phenyl-2'-deoxyinosine

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